molecular formula C19H6Br8O5S B1205227 Tetrabromophenol blue CAS No. 4430-25-5

Tetrabromophenol blue

Cat. No.: B1205227
CAS No.: 4430-25-5
M. Wt: 985.5 g/mol
InChI Key: QPMIVFWZGPTDPN-UHFFFAOYSA-N
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Description

Tetrabromophenol blue is a chemical compound that belongs to the group of sulfonephthalein acid-base indicators. It is widely used in various scientific and industrial applications due to its unique properties. The compound is known for its ability to change color in response to pH variations, making it a valuable tool in analytical chemistry.

Biochemical Analysis

Biochemical Properties

Tetrabromophenol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with proteins and other biomolecules in a pH-dependent manner. For instance, in urine dipstick tests, this compound binds to urinary proteins, causing a color change from pale green to blue as the protein concentration increases . This interaction is crucial for detecting proteinuria, a condition characterized by excess protein in the urine.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of certain enzymes and proteins involved in these processes. For example, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. This compound binds to proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but its activity may decrease over extended periods or under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects may include alterations in gene expression and enzyme activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may occur at very high doses, including potential damage to cellular structures and disruption of metabolic pathways. It is essential to determine the appropriate dosage to avoid these adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for determining its effects on cellular function and its potential use in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may accumulate in the nucleus, cytoplasm, or other organelles, affecting gene expression and enzyme activity in these regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabromophenol blue can be synthesized by the bromination of phenolsulfonphthalein. The process involves slowly adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid. This reaction results in the formation of this compound, which can then be purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature.

Chemical Reactions Analysis

Types of Reactions: Tetrabromophenol blue undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.

    Reduction: this compound can also undergo reduction reactions, which may alter its color and reactivity.

    Substitution: The compound can participate in substitution reactions, where one or more of its bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce brominated derivatives, while reduction can yield de-brominated compounds.

Scientific Research Applications

Tetrabromophenol blue has a wide range of applications in scientific research, including:

    Chemistry: It is used as an acid-base indicator in titrations and other analytical procedures.

    Biology: The compound serves as a dye indicator in urine dipstick tests to detect proteinuria.

    Medicine: this compound is employed in diagnostic assays and histological staining.

    Industry: It is used in the manufacturing of dyes and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism by which tetrabromophenol blue exerts its effects involves its ability to bind to proteins and other molecules. The compound changes color in response to pH variations, which is due to the ionization of its phenolic groups. This property makes it useful as an indicator in various analytical and diagnostic applications.

Comparison with Similar Compounds

    Bromophenol blue: Structurally related to tetrabromophenol blue, it is also used as a pH indicator and dye.

    Phenolphthalein: Another sulfonephthalein indicator, commonly used in titrations.

    Bromothymol blue: A pH indicator with a different color change range compared to this compound.

Uniqueness: this compound is unique due to its high sensitivity to pH changes and its ability to bind to proteins, making it particularly useful in biological and medical applications. Its distinct color change from pale green to blue in the presence of proteins sets it apart from other indicators.

Properties

IUPAC Name

2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMIVFWZGPTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6Br8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063451
Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Molecular Weight

985.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-25-5
Record name Tetrabromophenol blue
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Record name Tetrabromophenol blue
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Record name Tetrabromophenol blue
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Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Record name 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] S,S-dioxide
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Record name TETRABROMOPHENOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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